N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8(2)12(17)15-10-5-3-9(4-6-10)11-7-18-13(14)16-11/h3-8H,1-2H3,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHVOJFDCFPNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214145 | |
| Record name | N-[4-(2-Amino-4-thiazolyl)phenyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851722-10-6 | |
| Record name | N-[4-(2-Amino-4-thiazolyl)phenyl]-2-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851722-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(2-Amino-4-thiazolyl)phenyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide typically involves the reaction of 2-amino-1,3-thiazole with 4-bromoacetophenone under basic conditions to form an intermediate. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Acylation Reactions
The 2-amino group on the thiazole ring undergoes acylation with activated carboxylic acids. This reaction is critical for modifying biological activity or introducing functional handles.
Example Reaction
Reaction with benzodioxole-substituted cyclopropanecarboxylic acid using uronium salts (e.g., HATU) in anhydrous DMF:
textN-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide + 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid → N-[4-(2-Benzodioxole-cyclopropanecarboxamido-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide
Conditions : DMF, HATU/DIPEA, 25°C, 12–24 h
Yield : ~50–70%
| Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzodioxole acid | HATU/DIPEA | DMF | 24 | 68 |
| 4-Chlorophenyl acid | HATU/DIPEA | DMF | 18 | 72 |
Nucleophilic Substitution
The thiazole ring’s electron-rich structure facilitates electrophilic aromatic substitution (EAS), particularly at the 5-position.
Example Reaction
Bromination using N-bromosuccinimide (NBS) in acetic acid:
textThis compound + NBS → N-[4-(2-Amino-5-bromo-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide
Conditions : AcOH, 0°C → rt, 4 h
Yield : ~85%
Condensation Reactions
The amino group participates in Schiff base formation with aldehydes, enabling the synthesis of imine-linked derivatives.
Example Reaction
Condensation with 4-nitrobenzaldehyde:
textThis compound + 4-NO₂C₆H₄CHO → N-[4-(2-(4-Nitrobenzylideneamino)-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide
Conditions : EtOH, reflux, 6 h
Yield : ~60%
Hydrolysis of the Amide Bond
The propanamide side chain undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Acidic Hydrolysis
textThis compound + HCl (conc.) → 2-Methylpropanoic acid + 4-(2-Amino-1,3-thiazol-4-yl)aniline
Conditions : 6M HCl, 100°C, 8 h
Yield : >90%
Basic Hydrolysis
textThis compound + NaOH → 2-Methylpropanoate salt + 4-(2-Amino-1,3-thiazol-4-yl)aniline
Conditions : 2M NaOH, reflux, 6 h
Yield : ~85%
Suzuki–Miyaura Coupling
The phenyl ring attached to the thiazole undergoes cross-coupling with boronic acids for aryl diversification.
Example Reaction
Coupling with 4-methoxyphenylboronic acid:
textThis compound + 4-MeO-C₆H₄B(OH)₂ → N-[4-(2-Amino-5-(4-methoxyphenyl)-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h
Yield : ~55%
Oxidation Reactions
The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using peroxides.
Example Reaction
Oxidation with mCPBA:
textThis compound + mCPBA → this compound sulfoxide
Conditions : CH₂Cl₂, 0°C, 2 h
Yield : ~75%
Key Mechanistic Insights
-
Acylation : Proceeds via activation of the carboxylic acid to a reactive HATU intermediate, followed by nucleophilic attack by the amino group .
-
EAS Bromination : Directed by the electron-donating amino group, favoring substitution at the 5-position.
-
Suzuki Coupling : Requires palladium-mediated transmetallation and reductive elimination steps .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing thiazole rings exhibit anticancer properties. N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide has been studied for its ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may share similar mechanisms of action .
2. Antimicrobial Properties
Thiazole-containing compounds have shown promise as antimicrobial agents. A study explored the synthesis of various thiazole derivatives, including this compound, which exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis .
Biochemical Research Applications
1. Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly targeting specific kinases involved in cellular signaling pathways. For instance, research has shown that thiazole derivatives can act as selective inhibitors of certain protein kinases, which play critical roles in cancer progression and other diseases .
2. Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biochemical assays aimed at studying protein interactions and cellular processes. Its ability to bind selectively to target proteins makes it an invaluable tool for researchers exploring cellular mechanisms .
Material Science Applications
1. Polymer Chemistry
In material science, the compound has been investigated for its potential use in developing new polymers with enhanced properties. The incorporation of thiazole moieties into polymer matrices has been shown to improve thermal stability and mechanical strength .
2. Nanotechnology
Recent studies have explored the use of this compound in the fabrication of nanomaterials. Its chemical properties allow for functionalization of nanoparticles, which can be used in drug delivery systems or as contrast agents in imaging techniques .
Data Summary Table
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Significant activity against various bacteria | |
| Biochemical Research | Enzyme Inhibition Studies | Acts as a selective inhibitor for protein kinases |
| Molecular Probes | Binds selectively to target proteins | |
| Material Science | Polymer Chemistry | Improves thermal stability and mechanical strength |
| Nanotechnology | Functionalization of nanoparticles for drug delivery |
Case Studies
Case Study 1: Anticancer Activity
In a controlled study involving various thiazole derivatives, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on several bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential application in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide
Bi-heterocyclic Propanamides (7c, 7d, 7e, 7f, 7l)
These compounds, synthesized via S-substitution of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, exhibit greater structural complexity :
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 7c | C₁₇H₁₉N₅O₂S₂ | 389 | 162–164 |
| 7l | C₁₆H₁₇N₅O₂S₂ | 375 | 177–178 |
Key Differences :
- Structural Features : Incorporation of 1,3,4-oxadiazole and sulfanyl linkers enhances π-π stacking and hydrogen-bonding capabilities.
Mirabegron (β3-Adrenergic Agonist)
- Molecular Formula : C₂₁H₂₄N₄O₂S
- Molecular Weight : 396.51 g/mol
- Key Features : Contains a thiazole ring but extends into a β3-selective adrenergic agonist structure with a hydroxy-phenylethylamine side chain.
- Applications : Clinically used for overactive bladder syndrome due to its ability to relax detrusor muscle via cAMP signaling .
- Contrast with Target Compound : The target lacks Mirabegron’s extended hydrophilic side chain, likely rendering it inactive at β3 receptors.
Other Thiazole-Containing Analogues
- 2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]-N,N-dimethylpropanamide Molecular Formula: C₉H₁₄N₄OS₂ Applications: Methylation at thiazole position 4 and dimethylamide group may enhance metabolic stability .
Biological Activity
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C13H15N3OS
- Molecular Weight : 261.34 g/mol
- Chemical Structure : The compound features a thiazole ring, which is known for its biological significance and interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-1,3-thiazole with 4-bromoacetophenone under basic conditions to form an intermediate. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 2-amino-1,3-thiazole + 4-bromoacetophenone | Basic conditions |
| 2 | Intermediate + 2-methylpropanoyl chloride | Triethylamine as base |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its mechanism of action appears to involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival. The thiazole moiety is believed to play a critical role in these interactions.
The proposed mechanism of action includes:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.
- Cellular Pathway Interaction : It could influence pathways related to cell growth and apoptosis, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentrations (MICs) were determined for various strains, showing promising results against resistant strains.
- Anticancer Research : In vitro assays have revealed that the compound induces apoptosis in cancer cell lines through caspase activation. Further investigations are required to elucidate its full potential as an anticancer agent.
Comparison with Similar Compounds
This compound can be compared to other thiazole-containing compounds:
| Compound Name | Biological Activity |
|---|---|
| N-[4-(2-amino-thiazol-4-yl)-phenyl]-benzamide | Moderate antimicrobial activity |
| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Potential anticancer properties |
The unique substitution pattern on the thiazole ring in this compound contributes to its distinct biological activities compared to similar compounds.
Q & A
What are the recommended strategies for optimizing the synthetic yield of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide?
Level: Basic
Answer:
To optimize synthesis, systematically vary reaction parameters such as:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilic substitution in thiazole ring formation .
- Catalysts : Use copper(I) iodide or palladium catalysts for cross-coupling reactions to improve regioselectivity .
- Temperature : Gradual heating (e.g., 80–100°C) can mitigate side reactions during amide bond formation .
- Purification : Employ gradient HPLC (≥98% purity) with C18 columns to isolate the target compound from byproducts .
Which advanced spectroscopic techniques are critical for confirming the structural integrity of the thiazole ring in this compound?
Level: Basic
Answer:
- NMR Spectroscopy : Use - and -NMR to verify the thiazole’s proton environments (e.g., δ 7.2–7.8 ppm for aromatic protons) and carbon resonances (δ 150–160 ppm for C2 of the thiazole) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with ≤2 ppm error .
- IR Spectroscopy : Identify characteristic C=N stretching (1640–1680 cm) and N-H bending (1550–1600 cm) bands .
How can researchers resolve discrepancies in reported biological activity data for thiazole-containing analogs?
Level: Advanced
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC measurements at 48h vs. 72h) .
- Purity Validation : Re-evaluate compound purity via HPLC and elemental analysis to rule out impurities affecting activity .
- Structural Confirmation : Use X-ray crystallography (as in ) to confirm stereochemistry and eliminate batch-to-batch variability .
What computational approaches are effective in predicting the binding affinity of this compound to kinase targets?
Level: Advanced
Answer:
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions between the thiazole ring and kinase ATP-binding pockets (e.g., EGFR or MAPK targets) .
- Quantum Mechanical Calculations : Apply density functional theory (DFT) to optimize ligand geometries and calculate frontier molecular orbitals for reactivity insights .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and identify key residues (e.g., Lys721 in EGFR) .
How can substituent modifications on the phenyl or thiazole rings enhance bioactivity?
Level: Advanced
Answer:
- SAR Studies : Introduce electron-withdrawing groups (e.g., -F, -NO) at the phenyl para-position to improve metabolic stability .
- Triazole Hybridization : Synthesize triazole-thiazole conjugates (e.g., compound 9c in ) to enhance antiproliferative activity via π-π stacking .
- Proteolysis-Targeting Chimeras (PROTACs) : Link the thiazole core to E3 ligase binders (e.g., VHL ligands) to enable targeted protein degradation .
What methodologies are recommended for analyzing reaction mechanisms in thiazole synthesis?
Level: Advanced
Answer:
- Kinetic Studies : Monitor reaction progress via in situ FTIR or -NMR to identify rate-determining steps (e.g., cyclocondensation) .
- Isotope Labeling : Use -labeled amines to trace nitrogen incorporation into the thiazole ring .
- Computational Reaction Path Analysis : Apply ICReDD’s quantum chemical workflows to map intermediates and transition states .
How should researchers design experiments to address low solubility of this compound in aqueous media?
Level: Basic
Answer:
- Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes to enhance solubility .
- Prodrug Strategies : Introduce phosphate or PEG groups at the amide nitrogen to improve hydrophilicity .
- pH Adjustment : Test solubility at physiological pH (7.4) and acidic conditions (pH 5.0) to mimic lysosomal environments .
What are the best practices for validating synthetic intermediates during multi-step synthesis?
Level: Basic
Answer:
- TLC Monitoring : Use silica gel plates with UV-active indicators (e.g., 254 nm) to track intermediate formation .
- In-Line LC-MS : Integrate LC-MS after each step to confirm molecular weights and detect side products .
- Mikroanalytical Data : Compare calculated vs. experimental C/H/N/S percentages (≤0.4% deviation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
